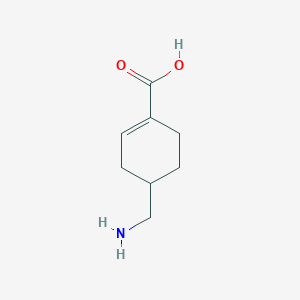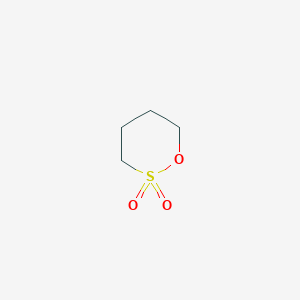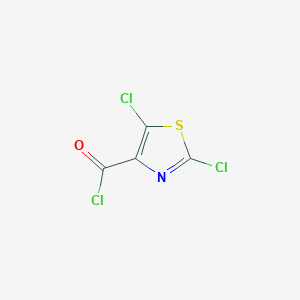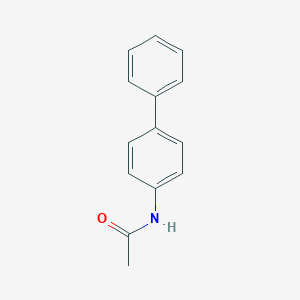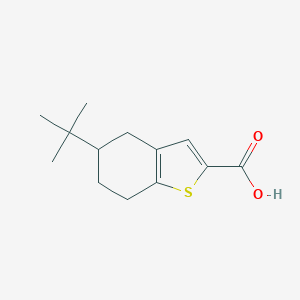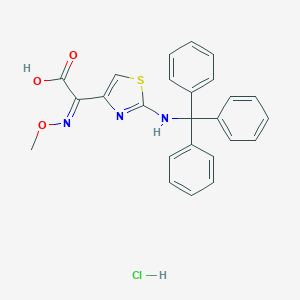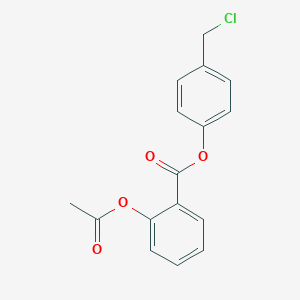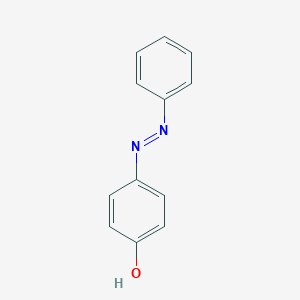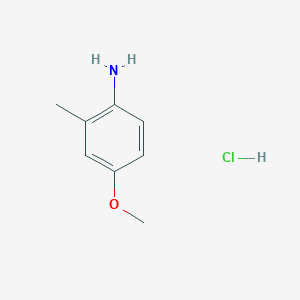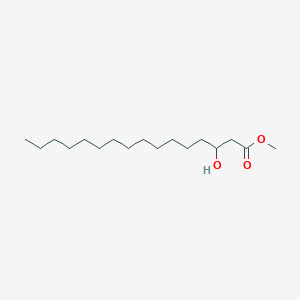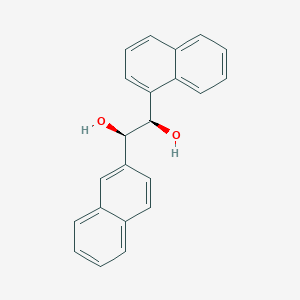
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol, commonly known as BINAP, is a chiral ligand that is widely used in asymmetric synthesis. BINAP is a highly effective chiral catalyst that has been used in various chemical reactions to produce enantiomerically pure compounds.
Mécanisme D'action
The mechanism of action of BINAP involves its ability to coordinate with transition metals, such as palladium, to form chiral complexes. These complexes can then catalyze various chemical reactions, leading to the formation of enantiomerically pure compounds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of BINAP. However, studies have shown that BINAP can be toxic to certain cell lines, and further research is needed to determine its potential toxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using BINAP in lab experiments is its ability to produce enantiomerically pure compounds. It is also a highly effective chiral catalyst that can be used in a variety of reactions. However, BINAP is relatively expensive and can be difficult to handle due to its air and moisture sensitivity.
Orientations Futures
There are several future directions for research on BINAP. One area of research is the development of new synthetic methods for BINAP and its derivatives. Another area of research is the application of BINAP in new chemical reactions and the synthesis of new chiral compounds. Additionally, further research is needed to determine the potential toxicity of BINAP and its derivatives in vivo.
Méthodes De Synthèse
BINAP can be synthesized through a variety of methods, including the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol, or the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol in the presence of a base. Another method involves the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol in the presence of a palladium catalyst.
Applications De Recherche Scientifique
BINAP has been widely used in asymmetric synthesis, particularly in the synthesis of chiral compounds. It has been used as a chiral ligand in various chemical reactions, including hydrogenation, allylation, and Michael addition. BINAP has also been used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Propriétés
Numéro CAS |
159333-30-9 |
|---|---|
Nom du produit |
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol |
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(1R,2R)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H/t21-,22-/m1/s1 |
Clé InChI |
RSFIBRKJSPSKFZ-FGZHOGPDSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)O)O |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
Synonymes |
(R R)-(+)-1-(1-NAPHTHYL)-2-(2-NAPHTHYL)& |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




